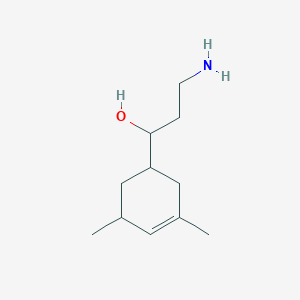
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexene ring with two methyl substituents. It is primarily used in research and synthesis due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative, such as 3,5-dimethylcyclohex-3-en-1-one.
Amination: The cyclohexene derivative undergoes an amination reaction to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted amino derivatives.
科学的研究の応用
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: A simpler compound with similar functional groups but lacking the cyclohexene ring.
3-Amino-1-cyclohexanol: Contains a cyclohexane ring but lacks the dimethyl and enone substituents.
Uniqueness
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol is unique due to its combination of a cyclohexene ring with dimethyl substituents and the presence of both amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and synthesis .
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3-amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5,8,10-11,13H,3-4,6-7,12H2,1-2H3 |
InChIキー |
QJBXSXHYAKPUQT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(=C1)C)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




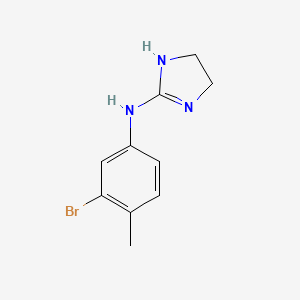
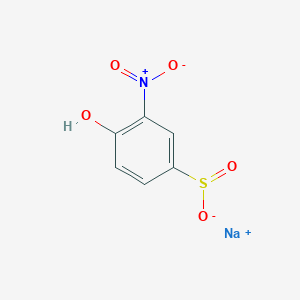
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
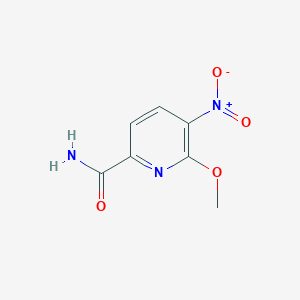
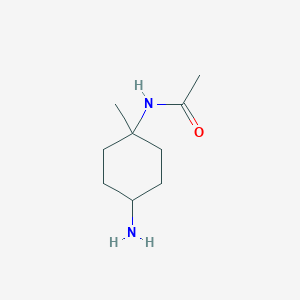

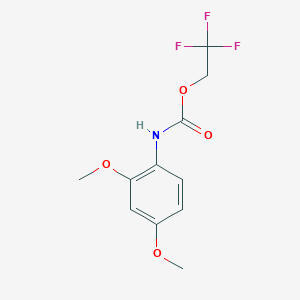
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)



![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
